Dimefluthrin

Descripción general

Descripción

Dimefluthrin is a synthetic pyrethroid insecticide known for its high insecticidal activity and rapid knockdown efficacy. It is particularly effective against mosquitoes, including species such as Culex pipiens pallens and Culex quinquefasciatus . This compound is a derivative of natural pyrethrins, which are compounds extracted from Chrysanthemum flowers. Pyrethroids like this compound are designed to be more stable and effective than their natural counterparts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimefluthrin is synthesized through a multi-step process involving the reaction of (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol in the presence of pyridine and tetrahydrofuran (THF) as a solvent . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification through column chromatography to yield this compound as a colorless oil .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes the use of large-scale reactors, continuous extraction systems, and advanced purification techniques to produce this compound in bulk quantities .

Análisis De Reacciones Químicas

Types of Reactions: Dimefluthrin primarily undergoes hydrolysis and oxidation reactions. As an ester compound, it is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of its corresponding alcohol and acid . Oxidation reactions can occur in the presence of strong oxidizing agents, resulting in the formation of various oxidized products .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a solvent.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Aplicaciones Científicas De Investigación

Public Health Applications

Dimefluthrin is widely utilized in public health for vector control, especially in regions where mosquito-borne diseases such as malaria and dengue fever are prevalent. Its effectiveness is attributed to its rapid knockdown and insecticidal properties.

Vector Control

- Mechanism of Action : this compound acts on the nervous system of insects, leading to paralysis and death. It has been shown to be effective at low concentrations, making it a preferred choice for indoor residual spraying and mosquito coils.

- Usage Statistics : In China, this compound is extensively used in mosquito coils and aerosol formulations, contributing significantly to vector control programs aimed at reducing disease transmission rates .

Environmental Safety Concerns

While this compound is effective against pests, its impact on non-target species and ecosystems has raised concerns. Studies have indicated potential toxicity to aquatic organisms.

Ecotoxicological Studies

- A study evaluated the long-term effects of this compound on juvenile Acrossocheilus fasciatus, revealing significant weight loss and intestinal damage after exposure to low concentrations over 60 days. Gene expression analysis indicated disruptions in immune-related pathways .

- The findings highlight the need for careful monitoring of this compound's environmental impact, particularly in aquatic ecosystems where non-target species may be affected.

Neurodevelopmental Risks

Recent research has focused on the neurotoxic potential of this compound, particularly concerning vulnerable populations such as children.

Neurodevelopmental Studies

- A study using zebrafish larvae as a model indicated that this compound exposure led to impaired neurotransmitter transmission and altered locomotor behavior. This suggests potential risks for neurodevelopment in sensitive populations .

- The research emphasizes the necessity for further studies to assess the safety of this compound in residential settings, especially where children may be exposed .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications and effects of this compound:

Mecanismo De Acción

Dimefluthrin is part of the pyrethroid family, which includes other compounds such as d-allethrin, prallethrin, and momfluorothrin . Compared to these compounds, this compound exhibits higher knockdown efficacy and faster action against mosquitoes . Its unique structure, featuring a 2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl group, contributes to its enhanced insecticidal activity .

Comparación Con Compuestos Similares

- d-Allethrin

- Prallethrin

- Momfluorothrin

- Metofluthrin

- Meperfluthrin

Dimefluthrin stands out due to its rapid knockdown effect and high potency, making it a valuable tool in mosquito control and other insecticidal applications .

Actividad Biológica

Dimefluthrin is a synthetic pyrethroid insecticide widely used for controlling various pests, particularly mosquitoes. Its biological activity has been the subject of numerous studies, focusing on its effects on target and non-target organisms, mechanisms of action, and potential ecological implications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound exerts its insecticidal effects primarily through the modulation of sodium channels in the nervous system of insects. By prolonging the opening of these channels, this compound disrupts normal nerve impulse transmission, leading to paralysis and death in insects. This mechanism is similar to that of other pyrethroids but is characterized by enhanced knockdown activity, making it particularly effective against flying insects like mosquitoes .

Toxicological Studies

Aquatic Organisms

Recent studies have investigated the long-term effects of this compound on non-target aquatic species. For instance, a study on juvenile Acrossocheilus fasciatus revealed significant adverse effects after 60 days of exposure to this compound at concentrations of 0.8 μg/L and 4 μg/L. The findings indicated a notable decrease in body weight and alterations in intestinal morphology, with irregular villi observed. Additionally, gene expression analysis showed downregulation in immune-related genes and pathways associated with metabolism and immune response .

Teratogenic Effects

Research has also explored the teratogenic potential of this compound when inhaled by pregnant mice. A study using mosquito coils containing 0.031% this compound demonstrated that exposure during critical gestational periods led to reduced fetal viability, increased mortality rates, and observable fetal abnormalities such as hemorrhages. This study underscores the potential risks associated with household insecticides containing this compound during pregnancy .

Case Studies

-

Effects on Mosquito Populations

A study conducted in urban areas identified resistance patterns in Aedes albopictus populations against various insecticides, including this compound. Bioassays indicated that urban populations exhibited significantly lower mortality rates compared to rural counterparts, suggesting a developing resistance that could undermine the efficacy of this compound as a control agent . -

Histopathological Findings

Another research effort examined the histopathological effects of insect repellent exposure on lung tissue in animal models. Findings indicated that exposure to electric mats containing this compound contributed to cellular degeneration and thickening of pleural membranes, raising concerns about respiratory health impacts from prolonged exposure to this compound .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Propiedades

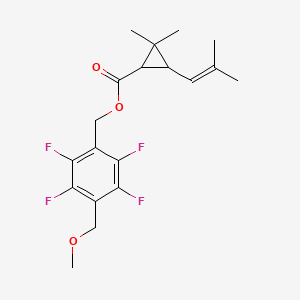

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWCJRMYMAMSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058043 | |

| Record name | Dimefluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271241-14-6 | |

| Record name | Dimefluthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimefluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMEFLUTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.